L-Cysteinesulfinic Acid Monohydrate

Description

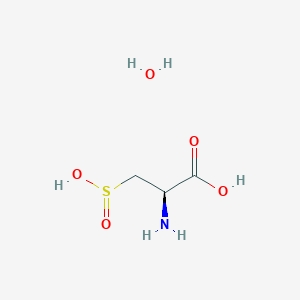

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-sulfinopropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S.H2O/c4-2(3(5)6)1-9(7)8;/h2H,1,4H2,(H,5,6)(H,7,8);1H2/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIXTMZYGQXTCZ-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017569 | |

| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207121-48-0 | |

| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteinesulfinic Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enzymatic Conversion of Cysteine to Cysteinesulfinic Acid: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of L-cysteine to L-cysteinesulfinic acid is a critical, rate-limiting step in mammalian sulfur amino acid metabolism. This reaction is catalyzed by cysteine dioxygenase (CDO), a highly regulated, non-heme iron-dependent enzyme. By controlling the flux of cysteine into catabolic pathways, CDO plays a central role in maintaining cellular cysteine homeostasis, preventing cytotoxicity associated with elevated cysteine levels, and providing precursors for the synthesis of essential molecules such as taurine (B1682933) and sulfate.[1][2][3] Dysregulation of CDO has been implicated in various neurological and autoimmune diseases, making it a subject of intense research and a potential target for therapeutic intervention.[4][5][6][7] This technical guide provides an in-depth overview of the enzymatic, structural, and regulatory aspects of this conversion, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Enzyme: Cysteine Dioxygenase (CDO)

Cysteine dioxygenase (EC 1.13.11.20), also known as Cysteine Dioxygenase Type 1 (CDO1), is the principal enzyme responsible for oxidizing the thiol group of cysteine to a sulfinic acid.[8][9][10] It is a cytosolic protein of approximately 22.5 kDa, highly expressed in the liver and placenta, with lower levels in other tissues.[3][8][11]

Structure and Active Site

Mammalian CDO is a member of the cupin superfamily, characterized by a robust 6-stranded β-barrel fold.[4][8] Its active site possesses several unique features:

-

Metal Center: It contains a mononuclear non-heme iron (Fe²⁺) center essential for catalysis.[5][12]

-

His₃ Facial Triad (B1167595): Unlike the typical 2-His-1-carboxylate facial triad found in many non-heme iron dioxygenases, the iron in CDO is coordinated by the NE2 atoms of three histidine residues (His-86, His-88, and His-140 in mouse CDO).[4][12] This distinct coordination is thought to influence the mechanism of oxygen activation.[12]

-

Post-Translational Cofactor: A unique, autocatalytically formed thioether bond exists between Cys-93 and Tyr-157.[5][8][13] This internal cross-link is formed in a substrate-turnover-dependent manner and significantly enhances the enzyme's catalytic efficiency and stability, resulting in a "mature" and more active form of the enzyme.[1][8][14]

Catalytic Mechanism

The precise mechanism of dioxygen addition to cysteine is still under active investigation, but spectroscopic and computational studies support a multi-step process.[7][8] The substrate, L-cysteine, binds to the iron center as a bidentate ligand through its thiolate sulfur and amino nitrogen.[8]

A plausible mechanism is outlined below:

-

Substrate & O₂ Binding: L-cysteine and molecular oxygen (O₂) bind to the Fe(II) center.

-

Superoxo Formation: O₂ binding forms a reactive Fe(III)-superoxo species.[8]

-

Sulfur Attack: The superoxide (B77818) attacks the bound sulfur of cysteine, leading to the formation of a four-membered Fe-O-O-S ring intermediate.[7][8]

-

O-O Bond Cleavage: Heterolytic cleavage of the O-O bond occurs, generating a high-valent Fe(IV)-oxo intermediate.[8]

-

Oxygen Transfer: The second oxygen atom is transferred from the iron to the sulfur, forming the sulfinic acid group.

-

Product Release: The product, cysteinesulfinic acid, is released, and the enzyme returns to its resting Fe(II) state.

References

- 1. Cysteine Dioxygenase: A Robust System for Regulation of Cellular Cysteine Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. sinobiological.com [sinobiological.com]

- 4. pnas.org [pnas.org]

- 5. An insight into the mechanism of human cysteine dioxygenase. Key roles of the thioether-bonded tyrosine-cysteine cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cysteine dioxygenase - Wikipedia [en.wikipedia.org]

- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 10. researchgate.net [researchgate.net]

- 11. CDO1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 12. Cysteine dioxygenase: structure and mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Measurement of Cysteine Dioxygenase Activity and Protein Abundance | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chemical Properties and Stability of L-Cysteinesulfinic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteinesulfinic acid, a pivotal intermediate in cysteine metabolism, plays a significant role in various physiological processes, including taurine (B1682933) biosynthesis and neuromodulation. As a monohydrate, its chemical properties and stability are of paramount importance for researchers in drug development and various scientific fields. This technical guide provides a comprehensive overview of the chemical characteristics and stability profile of L-Cysteinesulfinic Acid Monohydrate, complete with quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways.

Chemical Properties

This compound is the hydrated form of L-cysteinesulfinic acid, an oxidized derivative of the amino acid L-cysteine.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₇NO₄S·H₂O | |

| Molecular Weight | 171.17 g/mol | |

| CAS Number | 207121-48-0 | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 163 °C (decomposes) | [2] |

| Solubility | Soluble in water. | [1] |

| Optical Activity | [α]25/D +24° (c = 1 in 1 M HCl) | [2] |

| pKa | ~2 (for the sulfinic acid group) | [3] |

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application in experimental settings.

Thermal Stability

Thermal analysis of compounds provides insights into their decomposition and stability at elevated temperatures.

-

Decomposition Temperature: this compound decomposes at approximately 163 °C.[2]

-

Thermal Decomposition Products: Upon heating, cysteine and its derivatives can decompose to produce various volatile compounds, including water, ammonia, and carbon dioxide. In the case of cysteine, thermal decomposition has been shown to yield CO2.[4]

Photostability

Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds. The photodegradation of cysteine and related amino acids has been studied, and it is known that irradiation can lead to the formation of various oxidized species. For instance, irradiation of cysteine can lead to the formation of alaninesulfinic acid and cysteic acid.[5]

pH Stability

Storage and Handling

For long-term storage, this compound should be kept at -20°C in a tightly sealed container, away from moisture. For short-term handling and shipping, it is generally stable at ambient temperatures.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for quantifying its degradation products.

Objective: To determine the purity of an this compound sample and to quantify any degradation products.

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

Procedure:

-

Prepare a stock solution of this compound in the aqueous mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject a known volume of the sample and standards onto the HPLC column.

-

Elute the compounds using a suitable gradient program.

-

Monitor the eluent at a specific wavelength (e.g., 210 nm).

-

Identify and quantify the peaks corresponding to L-Cysteinesulfinic Acid and any degradation products by comparing their retention times and peak areas to those of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Objective: To confirm the chemical structure of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Solvent: Deuterated water (D₂O) or another suitable deuterated solvent.

Procedure:

-

Dissolve a small amount of the sample in the deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show signals corresponding to the α-proton, the β-protons, and the amine protons.

-

The ¹³C NMR spectrum will show signals for the carboxyl carbon, the α-carbon, and the β-carbon.

-

The chemical shifts and coupling constants of the observed signals should be consistent with the known structure of L-Cysteinesulfinic Acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Objective: To identify the characteristic functional groups of this compound.

Instrumentation: An FTIR spectrometer.

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

Procedure:

-

Obtain the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the following functional groups:

-

O-H stretch (from the carboxyl group and water of hydration)

-

N-H stretch (from the amine group)

-

C=O stretch (from the carboxyl group)

-

S=O stretch (from the sulfinic acid group)

-

C-N and C-C stretches

-

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of a material.

Objective: To determine the decomposition temperature and associated thermal events of this compound.

Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

-

Place a small, accurately weighed amount of the sample into a TGA/DSC pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The TGA curve will show the mass loss as a function of temperature, indicating the loss of water and decomposition of the compound.

-

The DSC curve will show the heat flow associated with thermal events such as dehydration and decomposition. The peak of the decomposition endotherm in the DSC curve corresponds to the decomposition temperature.[2]

Signaling Pathways

L-Cysteinesulfinic acid is a biologically active molecule involved in several key signaling pathways.

Taurine Biosynthesis Pathway

L-Cysteinesulfinic acid is a crucial intermediate in the primary pathway for the synthesis of taurine in mammals.[7][8][9]

This pathway begins with the oxidation of L-cysteine to L-cysteinesulfinic acid by the enzyme cysteine dioxygenase (CDO).[9] Subsequently, L-cysteinesulfinic acid is decarboxylated by sulfinoalanine decarboxylase (SAD) to form hypotaurine.[10] Finally, hypotaurine is oxidized to taurine.[8] The activity of CDO and SAD are key regulatory points in this pathway.[7][11]

Metabotropic Glutamate (B1630785) Receptor (mGluR) Signaling

L-Cysteinesulfinic acid acts as an agonist at metabotropic glutamate receptors, particularly Group I and Group II mGluRs, which are G-protein coupled receptors (GPCRs).[12][13]

Activation of Group I mGluRs by L-cysteinesulfinic acid leads to the activation of the Gq/G11 G-protein, which in turn stimulates phospholipase C (PLC).[4][14] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4]

Conversely, when L-cysteinesulfinic acid binds to Group II mGluRs, it activates the Gi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

Redox Signaling

The oxidation of L-cysteine to L-cysteinesulfinic acid is a key event in cellular redox signaling. This modification can be reversible and serves as a molecular switch in response to oxidative stress.[5][15][16]

Under conditions of oxidative stress, reactive oxygen species (ROS) can oxidize the thiol group of cysteine residues in proteins to form sulfenic acid.[15] This can be further oxidized to the more stable sulfinic acid.[16] The formation of sulfinic acid was once thought to be an irreversible modification. However, the discovery of the enzyme sulfiredoxin (SRX) revealed a mechanism for the ATP-dependent reduction of sulfinic acid back to the thiol form, establishing a reversible redox cycle that plays a crucial role in cellular signaling and protection against oxidative damage.[5][15] Further oxidation to sulfonic acid is generally considered irreversible.[16]

Conclusion

This compound is a compound of significant interest due to its central role in metabolism and cellular signaling. A thorough understanding of its chemical properties, stability, and the pathways it influences is essential for researchers in various scientific disciplines. This guide provides a foundational resource for the effective use and study of this important molecule. The provided experimental protocols and pathway diagrams serve as a practical starting point for further investigation.

References

- 1. Cysteine sulfinic acid - Wikipedia [en.wikipedia.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Cysteine sulfinic acid and sulfinylated peptides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00040H [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteine Dioxygenase: A Robust System for Regulation of Cellular Cysteine Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymes of the Taurine Biosynthetic Pathway Are Expressed in Rat Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nutritional Regulation of Cysteine Dioxygenase - CORNELL UNIVERSITY [portal.nifa.usda.gov]

- 12. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. グルタミン酸受容体(Gタンパク質ファミリー) [sigmaaldrich.com]

- 14. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Sulfenic Acids in Cellular Redox Signaling: Reconciling Chemical Kinetics and Molecular Detection Strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of L-Cysteinesulfinic Acid Monohydrate in the Cysteine Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine, a semi-essential sulfur-containing amino acid, occupies a central position in mammalian metabolism. Its metabolic fate is critical for a panoply of physiological processes, including protein synthesis, detoxification, and the maintenance of cellular redox homeostasis. A key intermediate in the catabolism of L-cysteine is L-cysteinesulfinic acid (CSA), a molecule that stands at a metabolic crossroads, directing sulfur flux towards either energy production or the synthesis of vital biomolecules such as taurine (B1682933). This technical guide provides an in-depth exploration of the role of L-cysteinesulfinic acid monohydrate in the cysteine metabolic pathway, with a focus on the enzymatic reactions governing its formation and degradation, its function as a signaling molecule, and detailed methodologies for its study.

The Cysteine Catabolic Pathway: A Central Role for L-Cysteinesulfinic Acid

The catabolism of L-cysteine is primarily initiated by the enzyme cysteine dioxygenase (CDO) , a non-heme iron-dependent enzyme that catalyzes the oxidation of the thiol group of L-cysteine to produce L-cysteinesulfinic acid.[1][2][3] This irreversible reaction is a major regulatory point in cysteine metabolism.[3]

From L-cysteinesulfinic acid, the metabolic pathway can proceed in two main directions:

-

Taurine Biosynthesis: L-cysteinesulfinic acid is decarboxylated by cysteinesulfinic acid decarboxylase (CSAD) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme, to form hypotaurine (B1206854).[4][5] Hypotaurine is subsequently oxidized to taurine, a compound with numerous biological roles, including bile acid conjugation, osmoregulation, and neuromodulation.[4]

-

Transamination to Pyruvate (B1213749): Alternatively, L-cysteinesulfinic acid can be transaminated by aspartate aminotransferase to form β-sulfinylpyruvate. This unstable intermediate then spontaneously decomposes to pyruvate and sulfite, which is further oxidized to sulfate (B86663) and excreted. This arm of the pathway channels the carbon skeleton of cysteine into central carbon metabolism for energy production.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in the L-cysteinesulfinic acid arm of the cysteine metabolic pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism/Source | Substrate | Km | Vmax / kcat | Reference(s) |

| Cysteine Dioxygenase (related enzyme) | Recombinant | Mercaptosuccinate | 0.4 mM | 20.0 µmol min-1 mg-1 | [6] |

| Cysteinesulfinic Acid Decarboxylase | Human (recombinant) | L-Cysteinesulfinic Acid | 0.2 mM | 5.6 s-1 (kcat) | [4] |

| Cysteinesulfinic Acid Decarboxylase | Bovine brain | L-Cysteinesulfinic Acid | ~0.2 mM | - | [4] |

Table 2: Substrate Specificity of Cysteinesulfinic Acid Decarboxylase (CSAD)

| Substrate | Relative Activity/Inhibition | Enzyme Source | Reference(s) |

| L-Cysteic Acid | Substrate | Brain and Liver | [7] |

| L-Homocysteic Acid | Inhibitor, not a substrate | Brain and Liver | [7] |

| L-Homocysteine Sulfinic Acid | Not a significant inhibitor or substrate | Brain and Liver | [7] |

| L-Aspartate | Low efficiency substrate | Human (recombinant) | [4] |

| L-Glutamate | Very low efficiency substrate | Human (recombinant) | [4] |

Experimental Protocols

Protocol 1: Assay for Cysteine Dioxygenase (CDO) Activity in Tissue Homogenates

This protocol is adapted from established methods for measuring CDO activity in crude tissue preparations.[2][8][9]

1. Reagents:

-

Assay Buffer: 62.5 mM MES, pH 6.1

-

Substrate Solution: 3 mM L-cysteine in Assay Buffer (prepare fresh)

-

Cofactor/Chelator Solution: 0.3 mM Ferrous sulfate, 0.0625 mM Bathocuproine disulfonate in Assay Buffer

-

Inhibitor Solution: Hydroxylamine (to inhibit PLP-dependent enzymes)

-

Stop Solution: 5% (w/v) Sulfosalicylic acid (SSA)

-

Internal Standard: L-Asparagine

2. Procedure:

-

Prepare tissue homogenate (e.g., liver) in ice-cold Assay Buffer.

-

Centrifuge the homogenate to obtain a clear supernatant (cytosolic fraction).

-

In a microcentrifuge tube, combine the tissue supernatant, Cofactor/Chelator Solution, and Inhibitor Solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the Substrate Solution.

-

Incubate at 37°C with shaking for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding ice-cold Stop Solution.

-

Centrifuge to pellet the precipitated protein.

-

Collect the supernatant for quantification of L-cysteinesulfinic acid.

3. Quantification of L-Cysteinesulfinic Acid:

-

The product, L-cysteinesulfinic acid, can be quantified by HPLC following pre-column derivatization with o-phthalaldehyde (B127526) (OPA).[9][10]

-

Alternatively, LC-MS/MS methods can be employed for direct and sensitive quantification.[11][12][13]

Protocol 2: Assay for Cysteinesulfinic Acid Decarboxylase (CSAD) Activity using Circular Dichroism

This novel protocol provides a continuous and direct measurement of CSAD activity.[4]

1. Reagents:

-

Reaction Buffer: 20 mM Potassium phosphate (B84403) buffer, pH 7.2, containing 0.2 mM DTT, 0.1 mM EDTA, and 0.6 mM PLP.

-

Substrate: L-Cysteinesulfinic acid.

-

Enzyme: Purified recombinant human CSAD.

2. Instrumentation:

-

Circular Dichroism (CD) Spectropolarimeter equipped with a temperature-controlled cuvette holder.

3. Procedure:

-

Equilibrate the CD spectropolarimeter and set the measurement wavelength to 220 nm.

-

In a 1 cm path length quartz cuvette, add the Reaction Buffer and the desired concentration of L-cysteinesulfinic acid.

-

Record the baseline CD signal.

-

Initiate the reaction by adding a known amount of purified CSAD to the cuvette and mix gently.

-

Monitor the decrease in the CD signal at 220 nm over time. The conversion of the L-amino acid substrate to the achiral hypotaurine product results in a decrease in the CD signal.

-

The initial rate of the reaction can be determined from the linear portion of the signal decrease.

-

Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at various substrate concentrations.

Visualizations

Cysteine Metabolic Pathway

Caption: Overview of the central role of L-Cysteinesulfinic Acid in cysteine catabolism.

Experimental Workflow for CDO Activity Assay

Caption: Step-by-step workflow for the determination of Cysteine Dioxygenase (CDO) activity.

L-Cysteinesulfinic Acid as a Neurotransmitter

L-cysteinesulfinic acid has been implicated as an excitatory amino acid neurotransmitter in the central nervous system.[14][15][16][17] Evidence suggests that it can act on specific receptors, distinct from classical glutamate (B1630785) receptors, to elicit downstream signaling events. One proposed pathway involves the activation of a novel metabotropic receptor coupled to the stimulation of phospholipase D (PLD) activity.[14]

Caption: Proposed signaling pathway for L-Cysteinesulfinic Acid as a neurotransmitter.

Conclusion

This compound is a critical intermediate in cysteine metabolism, positioned at a key regulatory junction. Its enzymatic conversion pathways, leading to either taurine synthesis or pyruvate and sulfate production, are fundamental to cellular homeostasis. Furthermore, emerging evidence for its role as a neurotransmitter opens new avenues for research in neuroscience and drug development. The methodologies and data presented in this guide provide a comprehensive resource for professionals seeking to investigate the multifaceted roles of this important biomolecule.

References

- 1. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cysteine dioxygenase - Wikipedia [en.wikipedia.org]

- 4. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfinoalanine decarboxylase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Specificity of cysteine sulfinate decarboxylase (CSD) for sulfur-containing amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simplified cysteine dioxygenase activity assay allows simultaneous quantitation of both substrate and product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. lcms.cz [lcms.cz]

- 14. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cardiovascular actions of L-cysteine and L-cysteine sulfinic acid in the nucleus tractus solitarius of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evidence for cysteine sulfinate as a neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neurochemical characterization of cysteine sulfinic acid, an excitatory amino acid, in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Taurine Biosynthesis Pathway from L-Cysteinesulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pathway for taurine (B1682933) biosynthesis, commencing from the intermediate L-cysteinesulfinic acid. It details the enzymatic reactions, regulatory mechanisms, quantitative data, and relevant experimental protocols, offering a valuable resource for professionals in biomedical research and pharmaceutical development.

The Core Biosynthetic Pathway

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino sulfonic acid crucial for a multitude of physiological processes, including bile acid conjugation, osmoregulation, neuromodulation, and antioxidant defense.[1][2][3] While several pathways for taurine synthesis exist, the primary route in mammals, often referred to as the "cysteinesulfinic acid pathway," begins with the amino acid L-cysteine. This guide focuses on the final, critical steps of this pathway.

The conversion of L-cysteine to L-cysteinesulfinic acid is catalyzed by the enzyme cysteine dioxygenase (CDO) . This initial step is a key regulatory point, controlling the flux of cysteine into the taurine synthesis pathway.[4][5] L-cysteinesulfinic acid then serves as the direct precursor for the reactions detailed below.

The pathway from L-cysteinesulfinic acid proceeds through two main steps:

-

Decarboxylation: L-cysteinesulfinic acid is decarboxylated by the enzyme cysteinesulfinic acid decarboxylase (CSAD) to form hypotaurine (B1206854).[6][7]

-

Oxidation: Hypotaurine is subsequently oxidized to yield the final product, taurine.[6][7]

This sequence represents the most direct route for taurine production from its sulfinic acid precursor.

Caption: Core taurine biosynthesis pathway from L-cysteinesulfinic acid.

Key Enzymes and Reactions

2.1 Cysteinesulfinic Acid Decarboxylase (CSAD)

Cysteinesulfinic acid decarboxylase (CSAD; EC 4.1.1.29) is the pivotal enzyme in this pathway, catalyzing the conversion of L-cysteinesulfinic acid to hypotaurine.[3][5] In many tissues, CSAD is considered the rate-limiting enzyme for taurine biosynthesis.[4][8]

-

Enzyme Class: CSAD belongs to the fold type I superfamily of pyridoxal-5'-phosphate (PLP)-dependent enzymes.[9] PLP acts as a cofactor, essential for the decarboxylation reaction.

-

Substrate Specificity: The enzyme exhibits high specificity for L-cysteinesulfinic acid and L-cysteic acid.[10][11] It can also catalyze the decarboxylation of L-aspartate and L-glutamate, though with significantly lower efficiency.[9] Homocysteic acid (HCA) and homocysteine sulfinic acid (HCSA) are poor substrates, with HCA acting as an inhibitor of the enzyme.[10]

-

Tissue Distribution: CSAD is expressed in various tissues, with the highest levels typically found in the liver and kidney.[3][12] It is also present in the brain, mammary gland, and male reproductive organs.[5][13]

2.2 Hypotaurine Oxidation

The final step, the oxidation of hypotaurine to taurine, is less characterized. While an enzyme named hypotaurine dehydrogenase has been proposed, it has not been purified or fully characterized.[14] There is substantial evidence suggesting this conversion may occur non-enzymatically in cells, potentially through interaction with reactive oxygen and nitrogen species.[1][14][15] Studies have shown that conditions that elevate intracellular hypotaurine do not always lead to a corresponding increase in taurine, suggesting this oxidative step can be a limiting factor in the overall synthesis.[14]

Regulation of the Biosynthesis Pathway

The synthesis of taurine is tightly regulated at multiple levels to meet physiological demands.

3.1 Enzyme Phosphorylation

In the brain, CSAD activity is regulated by protein phosphorylation.[8] The enzyme is activated by conditions that favor phosphorylation and inactivated by dephosphorylation. Protein Kinase C (PKC) has been shown to directly phosphorylate and activate CSAD, providing a link between neuronal excitation and increased taurine synthesis.[8]

3.2 Nuclear Receptor Signaling

The expression of key enzymes in taurine synthesis is influenced by nuclear receptors, particularly in the liver. The farnesoid X receptor (FXR) and the small heterodimer partner (SHP) are involved in regulating CSAD and CDO expression in response to bile acid levels.[13][16] This creates a feedback loop, as taurine is essential for the conjugation of bile acids.[16]

3.3 Substrate Availability

The intracellular concentration of the precursor, L-cysteine, is a primary determinant of the overall rate of taurine synthesis. The activity of cysteine dioxygenase (CDO), the enzyme that produces L-cysteinesulfinic acid, is highly dependent on the concentration of cysteine within the physiological range.[17]

Caption: Key regulatory mechanisms of the taurine biosynthesis pathway.

Quantitative Data

The following tables summarize key quantitative parameters associated with the taurine biosynthesis pathway.

Table 1: Enzyme Activity and Synthesis Rates

| Parameter | Value | Organism/System | Reference |

| Taurine Synthesis Rate (from Cysteine) | 21.2 ± 2.0 pmol ⋅ mg protein⁻¹ ⋅ min⁻¹ | Cultured Rat Astrocytes | [17] |

| Cysteine Dioxygenase (CDO) Activity | 2.4 ± 0.2 nmol ⋅ mg protein⁻¹ ⋅ min⁻¹ | Cultured Rat Astrocytes (Homogenates) | [17] |

| Cysteinesulfinate Decarboxylase (CSAD) Activity | 8.3 ± 2.8 nmol ⋅ mg protein⁻¹ ⋅ min⁻¹ | Cultured Rat Astrocytes (Homogenates) | [17] |

Table 2: Analyte Concentrations

| Analyte | Concentration | Organism/System | Reference |

| Plasma Taurine | 100.7 ± 13.1 µM | Rat | [18] |

| Plasma Taurine | 108.0 ± 0.3 µM | Chick | [18] |

| Hypotaurine:Taurine Ratio (Whole Brain) | ~1% | General (Mammals) | [14] |

Note: Specific kinetic constants (Km, Vmax) for CSAD are determined in various studies but often vary significantly with the species, tissue, and assay conditions. Researchers are advised to consult primary literature for values specific to their model system.

Experimental Protocols

5.1 Protocol for CSAD Activity Assay via Circular Dichroism

This modern, continuous spectroscopic method allows for the direct measurement of CSAD activity by monitoring changes in the circular dichroism (CD) spectrum as the chiral substrate is converted to an achiral product.[9][19]

-

Enzyme Preparation: Recombinantly express and purify human CSAD. The final enzyme preparation should be in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) containing the PLP cofactor (e.g., 50 µM).

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette (1 cm path length) containing the purified CSAD (e.g., 5-10 µM) in buffer at a controlled temperature (e.g., 25°C).

-

Initiation and Measurement: Initiate the reaction by adding the substrate, L-cysteinesulfinic acid, to the cuvette (final concentrations typically ranging from 0.1 to 10 mM).

-

Data Acquisition: Immediately begin recording the CD signal at a wavelength where the change between substrate and product is maximal (e.g., ~220-240 nm). Monitor the decrease in the CD signal over time.

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the signal change versus time plot. Kinetic parameters (Km and Vmax) can be calculated by fitting the initial rates obtained at various substrate concentrations to the Michaelis-Menten equation.[20][21]

5.2 Protocol for Quantification of Taurine and Precursors by HPLC

This protocol describes a common method for quantifying taurine, hypotaurine, and L-cysteinesulfinic acid in biological samples using reversed-phase HPLC with pre-column derivatization.[10][18]

-

Sample Preparation:

-

Derivatization:

-

Mix a known volume of the deproteinized sample with an internal standard (e.g., glutamine).[18]

-

Add a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) or 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) under alkaline conditions.[18][23]

-

Allow the reaction to proceed for a short, defined time at a specific temperature (e.g., 10 minutes at 60°C for NBD-Cl).[24] The reaction forms a fluorescent or UV-absorbing derivative.

-

-

Chromatographic Separation:

-

Inject the derivatized sample onto a C18 reversed-phase HPLC column.

-

Elute the compounds using a gradient or isocratic mobile phase, typically consisting of an aqueous buffer (e.g., 0.1% trichloroacetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[18][23]

-

-

Detection and Quantification:

-

Detect the derivatives using a fluorescence detector (for OPA or NBD derivatives) or a photodiode array (PDA) detector.[23]

-

Identify peaks based on the retention times of pure standards.

-

Quantify the analytes by comparing their peak areas to that of the internal standard and constructing a standard curve.

-

Caption: Experimental workflow for taurine quantification by HPLC.

References

- 1. taurine biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Taurine - Regulator of cellular function - biocrates life sciences gmbh [biocrates.com]

- 3. Development of a Novel Cysteine Sulfinic Acid Decarboxylase Knockout Mouse: Dietary Taurine Reduces Neonatal Mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymes of the Taurine Biosynthetic Pathway Are Expressed in Rat Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypotaurine - Wikipedia [en.wikipedia.org]

- 7. The Role of Taurine in Mitochondria Health: More Than Just an Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of taurine biosynthesis and its physiological significance in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specificity of cysteine sulfinate decarboxylase (CSD) for sulfur-containing amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Cysteinesulfinic acid decarboxylase activity in the mammalian nervous system: absence from axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cysteine Sulfinic Acid Decarboxylase Regulation: A Role for FXR and SHP in Murine Hepatic Taurine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidation of hypotaurine to taurine by ultraviolet irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Upregulation of Taurine Biosynthesis and Bile Acid Conjugation with Taurine through FXR in a Mouse Model with Human-like Bile Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Reversed-phase high-performance liquid chromatography technique for taurine quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Khan Academy [khanacademy.org]

- 21. Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters [mdpi.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. High Performance Liquid Chromatographic Methods for Analysis of Taurine in Energy Drinks after Pre-column Derivatization | Arab-German Young Academy [agya.info]

- 24. researchgate.net [researchgate.net]

Discovery of L-Cysteinesulfinic Acid as an endogenous neurotransmitter

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the landscape of neurotransmission has been dominated by a select group of classical and amino acid neurotransmitters. However, emerging evidence has brought to light a novel player in synaptic communication: L-cysteinesulfinic acid (L-CSA). This sulfur-containing amino acid, an intermediate in taurine (B1682933) biosynthesis, is now recognized as a potent and specific endogenous neurotransmitter in the mammalian central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery of L-CSA as a neurotransmitter, detailing its biosynthesis, release, receptor interactions, and physiological significance. The following sections present key quantitative data, in-depth experimental protocols, and visual representations of its signaling pathways to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Data Presentation: Quantitative Analysis of L-CSA Neurotransmission

The following tables summarize the key quantitative parameters that characterize L-CSA as a neurotransmitter, from its synaptic uptake and receptor binding to its potency at various receptor subtypes.

Table 1: High-Affinity Uptake of L-Cysteinesulfinic Acid

| Parameter | Value | Tissue/Cell Type | Reference |

| K_m | 12 µM | Rat cerebral cortex synaptosomes | [1] |

| K_m (high affinity) | 27.2 µM | Rat brain vesicles | [2] |

| K_m (low affinity) | 398 µM | Rat brain vesicles | [2] |

Table 2: Receptor Binding Affinity of L-Cysteinesulfinic Acid Analog (L-[³⁵S]Cysteic Acid)

| Parameter | Value | Preparation | Condition | Reference |

| K_d | 474 nM | Rat cerebral cortex synaptic membranes | Na⁺-independent | [3] |

| B_max | 3.29 pmol/mg protein | Rat cerebral cortex synaptic membranes | Na⁺-independent | [3] |

| K_b (for L-[³H]cysteine sulfinate) | 100 ± 9 nM | Rat brain membranes | Na⁺-independent | [2] |

| B_max (for L-[³H]cysteine sulfinate) | 2.4 ± 0.22 pmol/mg protein | Rat brain membranes | Na⁺-independent | [2] |

Table 3: Agonist Potency of L-Cysteinesulfinic Acid at Metabotropic Glutamate (B1630785) Receptors (mGluRs)

| Receptor Subtype | pEC₅₀ | Reference |

| mGluR1 | 3.92 | [4][5] |

| mGluR2 | 3.9 | [4][5] |

| mGluR4 | 2.7 | [4][5] |

| mGluR5 | 4.6 | [4][5] |

| mGluR6 | 4.0 | [4][5] |

| mGluR8 | 3.94 | [4][5] |

Table 4: Agonist Potency of L-Cysteinesulfinic Acid on Phospholipase D (PLD) Activity

| Parameter | Value | Preparation | Reference |

| EC₅₀ | ~500 µM | Rat hippocampal slices | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of L-CSA as a neurotransmitter.

Measurement of Cysteine Dioxygenase (CDO) Activity

This protocol is adapted from established methods for assaying CDO, the enzyme responsible for L-CSA synthesis.[6][7][8]

Objective: To quantify the enzymatic activity of CDO in tissue homogenates.

Materials:

-

Tissue of interest (e.g., liver, brain)

-

Homogenization buffer (e.g., 50 mM MES buffer, pH 6.1)

-

Substrate solution: L-cysteine

-

Cofactor solution: Ferrous ammonium (B1175870) sulfate

-

Copper chelator: Bathocuproine disulfonate (BCS)

-

Inhibitor of product degradation: Hydroxylamine

-

Reaction termination solution: Perchloric acid or sulfosalicylic acid

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column for amino acid analysis

-

Derivatization agent (e.g., o-phthalaldehyde, OPA)

Procedure:

-

Tissue Homogenization: Homogenize the tissue sample in ice-cold homogenization buffer. Centrifuge the homogenate to obtain a clear supernatant containing the enzyme.

-

Reaction Mixture Preparation: In a reaction tube, combine the tissue supernatant, cofactor solution, copper chelator, and hydroxylamine.

-

Initiation of Reaction: Start the enzymatic reaction by adding the L-cysteine substrate solution. Incubate the mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding the termination solution (e.g., perchloric acid) to precipitate the proteins.

-

Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

HPLC Analysis: Analyze the supernatant for the amount of L-cysteinesulfinic acid produced using an HPLC system. This typically involves pre- or post-column derivatization with an agent like OPA to allow for fluorescent detection.

-

Quantification: Calculate the CDO activity based on the amount of L-CSA produced per unit of time per milligram of protein.

Measurement of Cysteinesulfinic Acid Decarboxylase (CSAD) Activity

This protocol describes a method to measure the activity of CSAD, the enzyme that degrades L-CSA.[9][10][11][12]

Objective: To determine the enzymatic activity of CSAD in tissue extracts.

Materials:

-

Tissue of interest (e.g., brain, liver)

-

Homogenization buffer (e.g., potassium phosphate (B84403) buffer)

-

Substrate: L-cysteinesulfinic acid

-

Cofactor: Pyridoxal-5'-phosphate (PLP)

-

HPLC system

-

Derivatization agent (e.g., o-phthalaldehyde, OPA)

Procedure:

-

Enzyme Preparation: Prepare a tissue homogenate in a suitable buffer and obtain a supernatant containing CSAD activity.

-

Reaction Setup: In a reaction vessel, combine the tissue supernatant, L-CSA as the substrate, and PLP as the cofactor.

-

Incubation: Incubate the reaction mixture at 37°C for a specific duration.

-

Product Detection: The product of the reaction, hypotaurine (B1206854), can be identified and quantified. One method involves thin-layer chromatography (TLC).[9] Alternatively, a more quantitative approach is to use HPLC with pre-column derivatization with OPA to measure the formation of hypotaurine.[11]

-

Activity Calculation: Express CSAD activity as the amount of hypotaurine produced per unit time per milligram of protein. A recently developed method utilizes circular dichroism to directly measure the enzymatic activity, offering a simpler and faster alternative.[9][10]

Measurement of L-Cysteinesulfinic Acid Release from Brain Slices

This protocol outlines a general method for measuring the release of excitatory amino acids from brain slices, which can be adapted for L-CSA.[13][14]

Objective: To measure the depolarization-induced release of endogenous or radiolabeled L-CSA from brain tissue.

Materials:

-

Brain tissue (e.g., hippocampus, cerebral cortex)

-

Artificial cerebrospinal fluid (aCSF)

-

High potassium (K⁺) aCSF for depolarization

-

[¹⁴C]L-cysteinesulfinic acid (for radiolabeling studies)

-

Superfusion system

-

Scintillation counter (for radiolabeled studies) or HPLC system (for endogenous release)

Procedure:

-

Brain Slice Preparation: Prepare thin slices (e.g., 300-400 µm) of the desired brain region using a vibratome.

-

Pre-incubation/Loading (for radiolabeling): If measuring the release of radiolabeled L-CSA, pre-incubate the slices in aCSF containing [¹⁴C]L-CSA to allow for uptake.

-

Superfusion: Place the brain slices in a superfusion chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Baseline Collection: Collect fractions of the superfusate at regular intervals to establish a baseline release rate.

-

Stimulation: Induce depolarization and neurotransmitter release by switching the perfusion medium to high K⁺ aCSF for a short period.

-

Post-stimulation Collection: Continue to collect fractions after the stimulation period to monitor the return to baseline.

-

Analysis:

-

Radiolabeled Release: Measure the radioactivity in each collected fraction using a scintillation counter.

-

Endogenous Release: Analyze the collected fractions for L-CSA content using a sensitive HPLC method with derivatization.[15]

-

-

Data Expression: Express the release as a percentage of the total tissue content or as the fractional release rate.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for studying the electrophysiological effects of L-CSA on neurons.[12][16][17]

Objective: To record changes in neuronal membrane potential and ion currents in response to L-CSA application.

Materials:

-

Brain slices containing neurons of interest

-

aCSF

-

Recording pipette filled with intracellular solution

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

L-cysteinesulfinic acid solution

Procedure:

-

Slice Preparation: Prepare acute brain slices as described in the release protocol.

-

Cell Visualization: Identify individual neurons for recording using a microscope with appropriate optics (e.g., DIC or fluorescence if using labeled cells).

-

Giga-seal Formation: Carefully approach a neuron with the recording pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

-

Recording:

-

Voltage-Clamp: Hold the neuron at a specific membrane potential and record the currents flowing across the membrane in response to the application of L-CSA. This allows for the study of ion channel activation.

-

Current-Clamp: Inject a constant current to maintain the neuron at its resting membrane potential and record changes in membrane potential (depolarization or hyperpolarization) upon L-CSA application.

-

-

Data Analysis: Analyze the recorded currents or voltage changes to determine the effects of L-CSA on neuronal excitability and synaptic transmission.

Phospholipase D (PLD) Activity Assay

This protocol describes a colorimetric or fluorometric method to measure PLD activity, a key downstream signaling event of L-CSA at a novel metabotropic receptor.[10][11][18][19]

Objective: To quantify PLD activity in response to L-CSA stimulation.

Materials:

-

Cell lysates or membrane preparations

-

Assay buffer

-

PLD substrate (e.g., phosphatidylcholine)

-

Enzyme mix (containing choline (B1196258) oxidase and a peroxidase)

-

Dye reagent (e.g., a hydrogen peroxide-sensitive dye)

-

Microplate reader (for colorimetric or fluorometric detection)

Procedure:

-

Sample Preparation: Prepare cell lysates or membrane fractions from cells or tissues of interest.

-

Reaction Setup: In a 96-well plate, add the sample, PLD substrate, and the enzyme mix.

-

L-CSA Stimulation: Add L-CSA at various concentrations to the appropriate wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow the enzymatic reactions to proceed. PLD will hydrolyze phosphatidylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide, which reacts with the dye reagent in the presence of peroxidase to generate a colored or fluorescent product.

-

Detection: Measure the absorbance or fluorescence of each well using a microplate reader at the appropriate wavelength.

-

Quantification: Calculate the PLD activity based on a standard curve generated with known concentrations of choline.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and experimental logic in the study of L-CSA.

Caption: Biosynthesis and degradation pathway of L-cysteinesulfinic acid.

Caption: L-CSA signaling through a novel phospholipase D-coupled receptor.

Caption: Experimental workflow for characterizing L-CSA as a neurotransmitter.

Conclusion

The cumulative evidence strongly supports the designation of L-cysteinesulfinic acid as an endogenous neurotransmitter. Its presence, synthesis, regulated release, and specific receptor-mediated actions in the CNS fulfill the core criteria for a neurotransmitter. The discovery of a novel metabotropic receptor coupled to phospholipase D, for which L-CSA is a preferred agonist, opens up new avenues for understanding synaptic plasticity and neuronal signaling. The distinct pharmacology of L-CSA compared to glutamate suggests that it may represent a separate and parallel system of excitatory neurotransmission.

For researchers and drug development professionals, the L-CSAergic system presents a novel and exciting target. Further elucidation of its role in both physiological and pathological conditions, such as neurodegenerative diseases and epilepsy, is warranted. The development of selective agonists, antagonists, and modulators of the L-CSA system holds significant therapeutic potential. This technical guide provides a foundational resource to facilitate and inspire future research in this promising area of neuropharmacology.

References

- 1. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine sulfinic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specificity of cysteine sulfinate decarboxylase (CSD) for sulfur-containing amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and characterization of cysteic acid and cysteine sulfinic acid decarboxylase and L-glutamate decarboxylase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional genomics: the search for novel neurotransmitters and neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure and Regulation of Human Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. KEGG PATHWAY: map04072 [genome.jp]

- 17. An optimized HPLC/MS/MS method for quantification of excitatory amino acids in rat hippocampus and its application in brain ischemia/reperfusion research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cusabio.com [cusabio.com]

- 19. Amino acid neurotransmitters in postmortem human brain analyzed by high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of L-Cysteinesulfinic Acid at Metabotropic Glutamate Receptors: A Technical Guide

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals on the Mechanism of Action of L-Cysteinesulfinic Acid on Metabotropic Glutamate (B1630785) Receptors.

L-Cysteinesulfinic acid (L-CSA), an endogenous sulfur-containing amino acid, has emerged as a molecule of interest in neuroscience due to its activity at metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors play a crucial role in modulating synaptic transmission and neuronal excitability, making them attractive targets for therapeutic intervention in a host of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of L-CSA on mGluRs, with a focus on its unique signaling properties, quantitative pharmacological data, and the experimental methodologies used to elucidate its function.

Core Interaction: A Potent Agonist with a Distinct Profile

L-CSA has been identified as a potent agonist at several subtypes of rat mGluRs. Its activity is not uniform across all receptor subtypes, indicating a degree of selectivity in its action. Quantitative analysis of its potency, expressed as the negative logarithm of the half-maximal effective concentration (pEC50), reveals a varied landscape of interaction with different mGluRs.

Quantitative Data Summary

The following table summarizes the reported pEC50 values for L-Cysteinesulfinic acid at various rat metabotropic glutamate receptor subtypes. This data provides a clear comparison of its potency across the mGluR family.

| mGluR Subtype | pEC50 Value |

| mGluR1 | 3.92 |

| mGluR2 | 3.9 |

| mGluR4 | 2.7 |

| mGluR5 | 4.6 |

| mGluR6 | 4.0 |

| mGluR8 | 3.94 |

Table 1: Potency of L-Cysteinesulfinic Acid at Rat mGluR Subtypes.[1][2]

The Primary Signaling Cascade: Activation of Phospholipase D

A key feature of L-CSA's mechanism of action is its robust stimulation of phospholipase D (PLD) activity.[1][2][3] This effect has been observed in adult rat hippocampal slices, where L-CSA induces a significant, dose-dependent increase in PLD activity with an approximate EC50 of 500 µM.[1][2] Notably, this response is not significantly diminished by the presence of tetrodotoxin, suggesting it is not dependent on neuronal firing.[1][2]

Intriguingly, this PLD-coupled response appears to be a selective pathway for L-CSA. Other endogenous excitatory amino acids such as L-glutamate, L-aspartate, and L-homocysteic acid do not elicit a similar increase in PLD activity at equivalent concentrations.[1][2][3] This suggests the existence of a receptor or receptor complex that is preferentially activated by L-CSA to initiate the PLD signaling cascade.

The L-CSA-induced PLD response is not blocked by ionotropic glutamate receptor antagonists, further highlighting its action at metabotropic receptors.[3] While the agonist pharmacology of this PLD-coupled response shares similarities with mGluRs, it does not perfectly align with any single, well-characterized mGluR subtype.[3] Furthermore, the response is not significantly blocked by the broad-spectrum mGluR antagonist (RS)-alpha-methyl-4-carboxyphenylglycine (MCPG).[3]

Divergence from Classical mGluR Pathways

While L-CSA demonstrates clear agonism at several mGluR subtypes, its downstream signaling diverges from the canonical pathways associated with certain mGluR groups. Specifically, L-CSA shows little to no effect on mGluRs coupled to phosphoinositide hydrolysis (typically associated with Group I mGluRs) or the modulation of cAMP responses in the adult hippocampus.[3] This indicates that L-CSA is not a broad-spectrum mGluR agonist and highlights the unique nature of its signaling profile, which is predominantly linked to PLD activation.

Experimental Protocols: A Methodological Overview

The characterization of L-CSA's action on mGluRs relies on a suite of established experimental techniques. Below are detailed methodologies for the key experiments cited in the investigation of L-CSA.

Phospholipase D (PLD) Activity Assay in Hippocampal Slices

This assay is crucial for determining the primary signaling pathway of L-CSA.

-

Tissue Preparation: Hippocampal slices are prepared from adult rats. The tissue is perfused with a phosphate-buffered saline (PBS) solution to remove blood. The hippocampus is then dissected and homogenized in a cold buffer (e.g., 100 mM Tris, pH 8.0). The homogenate is centrifuged to remove insoluble material, and the supernatant is collected for the assay.

-

Reaction Mixture: A working reagent is prepared containing an assay buffer, a cofactor mix, a substrate (e.g., phosphatidylcholine), and an enzyme mix (containing choline oxidase and peroxidase).

-

Assay Procedure: The tissue supernatant (sample) is added to a 96-well plate. The working reagent is then added to each well. The PLD in the sample hydrolyzes phosphatidylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide. The peroxidase in the enzyme mix catalyzes a reaction between hydrogen peroxide and a chromogenic substrate (e.g., 4-aminoantipyrine) to produce a colored product.

-

Data Acquisition: The absorbance of the colored product is measured at a specific wavelength (e.g., 550 nm) using a plate reader at different time points. The increase in absorbance over time is directly proportional to the PLD activity in the sample.

-

Data Analysis: PLD activity is calculated based on a standard curve generated with known concentrations of a choline standard.

Phosphoinositide (PI) Hydrolysis Assay

This assay is used to determine if L-CSA activates Gq-coupled mGluRs that signal through the phospholipase C pathway.

-

Cell Culture and Labeling: Cells expressing the mGluR of interest (e.g., cultured cerebellar granule cells or HEK293 cells transfected with a specific mGluR subtype) are incubated with [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Agonist Stimulation: After labeling, the cells are washed and then stimulated with L-CSA or a control agonist for a defined period in the presence of LiCl. LiCl inhibits inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates (IPs).

-

Extraction of Inositol Phosphates: The reaction is terminated by the addition of a strong acid (e.g., trichloroacetic acid). The cell lysates are then neutralized, and the aqueous phase containing the IPs is collected.

-

Separation and Quantification: The accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography. The radioactivity of the eluted IP fraction is then quantified by liquid scintillation counting.

-

Data Analysis: The results are expressed as the percentage increase in [³H]IP accumulation over the basal (unstimulated) levels.

cAMP Accumulation Assay

This assay is employed to assess the effect of L-CSA on Gi/o-coupled mGluRs, which typically inhibit adenylyl cyclase and reduce cAMP levels.

-

Cell Culture: Cells stably expressing the mGluR of interest and a cAMP biosensor (e.g., GloSensor™) are plated in a 96-well plate.

-

Assay Procedure: The cells are incubated with a substrate for the biosensor (e.g., d-luciferin (B1670815) for a luciferase-based sensor). To measure the inhibition of adenylyl cyclase, the cells are first stimulated with forskolin (B1673556) to increase basal cAMP levels. L-CSA is then added at various concentrations.

-

Signal Detection: The biosensor generates a luminescent or fluorescent signal that is proportional to the intracellular cAMP concentration. This signal is measured in real-time using a luminometer or fluorometer.

-

Data Analysis: The reduction in the forskolin-stimulated signal in the presence of L-CSA indicates the activation of Gi/o-coupled receptors and the inhibition of cAMP production. The potency of L-CSA is determined by generating a dose-response curve and calculating the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the effects of L-CSA on the electrical properties of neurons expressing mGluRs.

-

Cell/Slice Preparation: Neurons in culture or in acute brain slices are placed in a recording chamber on the stage of a microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Pipette Preparation: A glass micropipette with a very fine tip (resistance of 3-7 MΩ) is filled with an intracellular solution containing ions that mimic the intracellular environment of the neuron.

-

Giga-seal Formation: The micropipette is carefully brought into contact with the cell membrane of a neuron. Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.

-

Recording: The membrane potential or ionic currents are recorded in voltage-clamp or current-clamp mode. L-CSA is applied to the bath, and changes in membrane potential, holding current, or synaptic currents are recorded and analyzed.

Conclusion and Future Directions

L-Cysteinesulfinic acid presents a fascinating case of a selective endogenous agonist at metabotropic glutamate receptors, with a signaling mechanism that is prominently and perhaps uniquely coupled to the activation of phospholipase D. Its limited activity on canonical phosphoinositide and cAMP pathways distinguishes it from classical mGluR agonists.

For researchers and drug development professionals, L-CSA and its associated signaling pathway represent a potential avenue for novel therapeutic strategies. The distinct nature of the L-CSA-activated receptor system suggests that it may be possible to develop drugs that selectively target this pathway, potentially offering a more nuanced modulation of glutamatergic neurotransmission with fewer off-target effects compared to broad-spectrum mGluR ligands.

Future research should focus on the precise identification of the receptor or receptor complex that mediates the PLD-coupled response to L-CSA. Further elucidation of the downstream consequences of PLD activation in different neuronal populations will be critical to understanding the physiological and pathophysiological roles of this signaling pathway. The development of selective antagonists for this pathway will be an invaluable tool for these investigations and for validating this system as a therapeutic target.

References

- 1. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Receptor Binding Affinity and Selectivity of L-Cysteinesulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteinesulfinic acid (L-CSA) is an endogenous sulfur-containing excitatory amino acid that functions as a neurotransmitter in the mammalian central nervous system. Its structural similarity to glutamate (B1630785) allows it to interact with various glutamate receptors, albeit with a distinct affinity and selectivity profile. This technical guide provides a comprehensive overview of the receptor binding pharmacology of L-CSA, focusing on its interactions with metabotropic and ionotropic glutamate receptors. We present quantitative binding and functional data, detailed experimental methodologies, and visual representations of relevant signaling pathways to serve as a resource for researchers in neuroscience and drug development.

Receptor Binding and Functional Potency Profile

L-Cysteinesulfinic acid demonstrates a notable selectivity for metabotropic glutamate receptors (mGluRs) over ionotropic glutamate receptors (iGluRs). It acts as a potent agonist at several mGluR subtypes, particularly those in Group I, and displays significantly lower affinity for NMDA receptors. Data on its interaction with AMPA and Kainate receptors are limited, suggesting a comparatively weak affinity.

Quantitative Data Summary

The binding affinities (Ki) and functional potencies (EC50) of L-CSA for various glutamate receptor subtypes are summarized below. This data highlights its preferential activity at mGluRs.

| Receptor Subtype | Assay Type | Value | Species | Source(s) |

| Metabotropic Glutamate Receptors (mGluRs) | ||||

| mGluR1 | Agonist Potency (pEC50) | 3.92 | Rat | |

| mGluR1α | Binding Affinity (Ki) | 38 µM | Human | [1] |

| mGluR1α | Functional Potency (EC50) | ~10-50 µM | Human | [1] |

| mGluR2 | Agonist Potency (pEC50) | 3.9 | Rat | |

| mGluR4 | Agonist Potency (pEC50) | 2.7 | Rat | |

| mGluR5 | Agonist Potency (pEC50) | 4.6 | Rat | |

| mGluR5a | Functional Agonist | Full Agonist | Human | [1] |

| mGluR6 | Agonist Potency (pEC50) | 4.0 | Rat | |

| mGluR8 | Agonist Potency (pEC50) | 3.94 | Rat | |

| PLD-Coupled mGluR | Functional Potency (EC50) | ~500 µM | Rat | |

| Ionotropic Glutamate Receptors (iGluRs) | ||||

| NMDA (Overall) | Binding Affinity (Ki) | >10 µM (>10,000 nM) | Rat | |

| NMDA (GluN1/GluN2A) | Functional Potency (EC50) | 42 µM | Human | [1] |

| NMDA (GluN1/GluN2B) | Functional Potency (EC50) | 129 µM | Human | [1] |

pEC50 values can be converted to molar EC50 values using the formula: EC50 = 10^(-pEC50). For example, a pEC50 of 4.6 corresponds to an EC50 of 25.1 µM.

Signaling Pathways

L-CSA activates distinct downstream signaling cascades depending on the receptor subtype it binds. Its agonism at Group I mGluRs leads to the activation of phospholipase C, while its activity at a novel receptor type stimulates the phospholipase D pathway.

Group I mGluR (Gq-coupled) Signaling

Upon binding to Group I mGluRs (mGluR1 and mGluR5), L-CSA initiates a canonical Gq-protein signaling cascade. This pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC).

Novel Phospholipase D (PLD) Coupled Receptor Signaling

L-CSA is also an agonist for a novel metabotropic receptor that couples to the stimulation of Phospholipase D (PLD) activity. This pathway results in the production of phosphatidic acid (PA), a lipid second messenger. PA can then activate downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.

Experimental Protocols

The quantitative data presented in this guide are derived from specific biochemical and cellular assays. The following sections provide detailed methodologies for the key experiments used to characterize the receptor pharmacology of L-CSA.

Radioligand Competition Binding Assay (for Ki Determination)

This assay determines the binding affinity (Ki) of L-CSA by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Methodology Details:

-

Membrane Preparation: Syrian hamster tumor cells (AV12-664) stably expressing the human mGluR1α subtype are cultured and harvested. Cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[1]

-

Assay Components: A fixed concentration of a suitable radioligand (e.g., [³H]glutamate) is used. A range of concentrations of unlabeled L-CSA is prepared via serial dilution.

-

Incubation: The reaction is carried out in microtiter plates. Membrane homogenate, radioligand, and either buffer (for total binding), a saturating concentration of a known ligand (for non-specific binding), or varying concentrations of L-CSA are combined in a final volume (e.g., 250 µL). The plates are incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Washing: Filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of L-CSA. A non-linear regression analysis is used to determine the IC50 value (the concentration of L-CSA that inhibits 50% of specific radioligand binding). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluR Function)

This functional assay measures the ability of L-CSA to activate Gq-coupled receptors like mGluR1 and mGluR5 by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.

Methodology Details:

-

Cell Culture and Labeling: Cells expressing the receptor of interest (e.g., AV12-664 cells with mGluR1α or mGluR5a) are plated in multi-well plates.[1] The cells are incubated overnight in a medium containing [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

-

Agonist Stimulation: The labeling medium is removed, and the cells are washed. A buffer containing LiCl (to inhibit inositol monophosphatase and allow inositol phosphates to accumulate) is added. Cells are then stimulated with various concentrations of L-CSA for a defined period (e.g., 60 minutes).

-

Extraction: The reaction is terminated by adding an acidic stop solution (e.g., ice-cold trichloroacetic acid or methanol/HCl).

-

Purification of Inositol Phosphates: The aqueous phase containing the inositol phosphates is separated and purified using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Quantification: The radioactivity of the eluted [³H]-inositol phosphates is measured by liquid scintillation counting.

-

Data Analysis: The amount of radioactivity is plotted against the log concentration of L-CSA. A non-linear regression analysis is performed to determine the EC50 value, representing the concentration of L-CSA that produces 50% of the maximal response.

cAMP Accumulation Assay (for Group II & III mGluR Function)

This assay is used to assess the functional activity of L-CSA at Gi-coupled receptors (mGluR2/3/4/6/7/8). These receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Methodology Details:

-

Cell Culture: Cells stably expressing the Group II or III mGluR subtype of interest (e.g., CHO-K1 cells) are cultured in multi-well plates.

-

Pre-treatment and Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. To measure inhibition, adenylyl cyclase is first stimulated with an agent like forskolin (B1673556). The cells are then co-incubated with forskolin and varying concentrations of L-CSA.

-

Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, typically based on competitive immunoassay formats such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data Analysis: The measured cAMP levels are plotted against the log concentration of L-CSA. The data is analyzed using non-linear regression to determine the EC50 (or IC50) value for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

L-Cysteinesulfinic acid exhibits a distinct pharmacological profile, acting as a potent and selective agonist at multiple metabotropic glutamate receptor subtypes, while displaying significantly lower affinity for ionotropic NMDA receptors. Its ability to activate both canonical Gq-coupled pathways via Group I mGluRs and a novel PLD-coupled signaling cascade underscores its complex role as a neuromodulator. The data and protocols compiled in this guide serve as a foundational resource for further investigation into the physiological functions of L-CSA and for the development of novel therapeutic agents targeting the glutamatergic system. Further research is warranted to fully elucidate its binding and functional activity at AMPA and Kainate receptors to complete its selectivity profile.

References

Spectroscopic Profile of L-Cysteinesulfinic Acid Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals